molecular formula C9H18N2 B12284908 2,9-Diazaspiro[5.5]undecane

2,9-Diazaspiro[5.5]undecane

Cat. No.: B12284908
M. Wt: 154.25 g/mol
InChI Key: ABNXEGUBGHXRRQ-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[5.5]undecane is a spirocyclic dipiperidine scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile applications and presence in compounds with diverse biological activities . This structure is a privileged synthetic motif that constitutes various naturally occurring molecules and displays a broad range of pharmaceutical properties . Researchers utilize this compound as a key building block in the synthesis of more complex molecules for investigating new therapeutic agents . A primary research application for derivatives based on this scaffold is the treatment of metabolic disorders. These compounds have shown potential as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . By inhibiting ACC, these molecules can reduce new fatty acid synthesis and are investigated for their efficacy in managing obesity and type 2 diabetes mellitus . Specific 1,9-diazaspiro[5.5]undecane derivatives have demonstrated potent in vitro IC50 values in the low nanomolar range for both ACC1 and ACC2 isoforms . Furthermore, the diazaspiro[5.5]undecane core is explored for treating central nervous system (CNS) disorders, with studies indicating its derivatives can act on various neurotransmitter receptors . Its spirocyclic architecture provides a rigid, three-dimensional structure that is valuable for optimizing pharmacokinetic properties and target selectivity in lead compounds . The synthetic utility of the core structure is well-established, with methodologies available to produce it in high yields . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-9(8-11-5-1)3-6-10-7-4-9/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXEGUBGHXRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,9 Diazaspiro 5.5 Undecane and Its Derivatives

Cascade Cyclization and Michael Addition Strategies

Base-Promoted Cyclizations

Base-promoted cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 2,9-diazaspiro[5.5]undecane framework. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cascade reactions initiated by a base.

One notable approach is the stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones through a cascade [5+1] double Michael addition reaction. whiterose.ac.uk In this method, N,N-dimethylbarbituric acid reacts with diarylideneacetones in the presence of a base like diethylamine at ambient temperature. whiterose.ac.uk The base facilitates the initial Michael addition of the barbituric acid to one of the activated double bonds of the diarylideneacetone, followed by an intramolecular cyclization (the second Michael addition) to form the spirocyclic core. This protocol is highly efficient, furnishing the desired diazaspiro derivatives in excellent yields, often up to 98%. whiterose.ac.uk The structural integrity of the resulting spirocycles has been confirmed through NMR and X-ray crystallographic techniques, which show that the cyclohexanone ring typically adopts a stable chair conformation. whiterose.ac.uk

Another strategy employs ultrasound irradiation to promote the synthesis of 8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives. rsc.org This reaction involves precursors such as Meldrum's acid, barbituric acid, or N,N-dimethyl barbituric acid, which react with various aromatic aldehydes and urea under the influence of ultrasound. rsc.org This method provides a convenient and high-yielding pathway to functionalized diazaspiro[5.5]undecane systems. rsc.org

Method Precursors Base/Condition Product Type Yield
Double Michael AdditionN,N-Dimethylbarbituric acid, DiarylideneacetonesDiethylamine2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraonesUp to 98% whiterose.ac.uk
Ultrasound-Assisted CyclizationBarbituric acid derivatives, Aromatic aldehydes, UreaUltrasound8,10-Diazaspiro[5.5]undecane-1,5,9-trionesHigh-yielding rsc.org

Ring-Closing Metathesis (RCM) as a Key Synthetic Step

Ring-closing metathesis (RCM) has become a powerful and widely used strategy in organic synthesis for the construction of unsaturated rings, including nitrogen-containing heterocycles. nih.govresearchgate.net The reaction typically involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, to form a cyclic alkene and a volatile ethylene byproduct, which drives the reaction to completion. nih.govarkat-usa.org

While direct examples for the synthesis of the parent this compound via RCM are not prevalent in the reviewed literature, the strategy is broadly applicable to the formation of spirocycles and nitrogen heterocycles. nih.govorgsyn.org The synthetic design would involve a precursor containing two appropriately positioned terminal alkene chains attached to a central quaternary carbon and two nitrogen atoms. For instance, a diallylated amine derivative serves as a common precursor for the RCM synthesis of five- and six-membered nitrogen heterocycles. orgsyn.orgdrughunter.com

The general mechanism proceeds through a [2+2] cycloaddition between the ruthenium alkylidene catalyst and one of the terminal alkenes of the precursor. arkat-usa.org The resulting metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition to release the initial part of the catalyst and form a new ruthenium alkylidene on the substrate. This intermediate then reacts with the second alkene chain intramolecularly to form another metallacyclobutane, which, upon cycloreversion, yields the desired spirocyclic alkene and regenerates a ruthenium species that continues the catalytic cycle. arkat-usa.org The efficiency and functional group tolerance of modern ruthenium catalysts make RCM a viable, albeit underexplored, pathway for accessing unsaturated this compound derivatives. drughunter.combeilstein-journals.org

Catalyst Generation Common Ligands Key Features
Grubbs' First Generation (G-I)Tricyclohexylphosphine (PCy₃)High activity for terminal alkenes. nih.gov
Grubbs' Second Generation (G-II)N-Heterocyclic Carbene (NHC)Higher activity, better stability, broader substrate scope. orgsyn.org
Hoveyda-Grubbs' Second GenerationIsopropoxystyrene (chelating)Enhanced stability and catalyst recyclability. nih.gov

Directed Cyclization Pathways for the Diazaspiro Core Formation

Reactions Involving Diamines and Carbonyl-Containing Precursors

A highly versatile route for constructing spiro-diamine scaffolds involves the reaction of diamines with precursors containing carbonyl groups. A common strategy begins with a cyclic ketone, such as N-Boc-4-piperidone. nih.gov

In a representative synthesis, N-Boc-4-piperidone is first converted into an epoxide using a reagent like the Corey-Chaykovsky reagent (trimethylsulfoxonium iodide). nih.gov This epoxide then undergoes a thermal ring-opening reaction upon treatment with an amine, such as an arylamine, to yield a key aminoalcohol intermediate. nih.gov The subsequent step involves the acylation of the secondary amine with an appropriate acyl halide (e.g., 2-chloropropionyl chloride).

The final and crucial spirocyclization is achieved by treating the acylated intermediate with a strong base, such as potassium tert-butoxide, at low temperatures. nih.gov This base promotes an intramolecular nucleophilic substitution, where the alcohol attacks the carbon bearing the halide, forming the second ring and thus the spirocyclic core. This directed, multi-step pathway allows for the controlled construction of the diazaspiro skeleton with opportunities to introduce diversity at various points in the synthesis.

Bromine-Mediated Cyclization Approaches

Halogen-mediated cyclization, or halocyclization, is a well-established method for the synthesis of heterocyclic compounds. While iodocyclization is more commonly reported for the formation of oxa-spirocycles, a similar bromine-mediated approach represents a plausible directed pathway for forming the this compound core. rsc.org

This strategy would typically start with a non-cyclic precursor containing a strategically placed double bond and two nucleophilic nitrogen atoms. The reaction is initiated by the addition of an electrophilic bromine source (e.g., Br₂) across the double bond, leading to the formation of a cyclic bromonium ion intermediate.

This intermediate is then susceptible to intramolecular attack by one of the pendant nitrogen nucleophiles. The regioselectivity of this ring-closing step is governed by Baldwin's rules. A second intramolecular cyclization, involving the other nitrogen atom, would be required to complete the formation of the spirocyclic system. Although specific examples for the this compound scaffold using this method are not widely documented, the fundamental principles of bromocyclization offer a viable synthetic tool for its construction from unsaturated diamine precursors.

Post-Cyclization Functionalization and Derivatization Strategies

Once the this compound core is assembled, the two secondary amine nitrogens (at positions 2 and 9) are available for further functionalization. This derivatization is crucial for modulating the compound's physicochemical properties and biological activity.

N-Alkylation and Acylation Procedures

N-acylation and N-alkylation are the most common post-cyclization modifications. These reactions allow for the introduction of a wide array of substituents onto the nitrogen atoms of the diazaspiro core.

N-Acylation can be achieved under standard conditions. For example, reacting the diazaspiro[5.5]undecane, often with one nitrogen protected (e.g., with a Boc group), with an acyl chloride or acid anhydride in the presence of a base like triethylamine (Et₃N) yields the corresponding amide. Alternatively, carboxylic acids can be coupled directly to the amine using peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

N-Alkylation is typically performed by treating the diazaspiro core with an alkyl halide, such as a benzyl (B1604629) or phenethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) and often with an additive like sodium iodide (NaI) to promote the reaction. nih.gov Following these derivatization steps, any protecting groups, such as the commonly used Boc group, can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to yield the final functionalized compounds.

Reaction Type Reagents Conditions
N-AcylationAcyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O)Et₃N, CH₂Cl₂
N-AcylationCarboxylic acids (RCOOH)HBTU, Et₃N, CH₂Cl₂
N-AlkylationAlkyl halides (R-Br)K₂CO₃, NaI, Acetonitrile
DeprotectionBoc-protected amineTFA or HCl

Introduction of Spirocyclic Substituents (e.g., Aryl, Heteroaryl, Fluoro-Substituents)

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and pharmacological properties. The nitrogen atoms at the 2- and 9-positions serve as primary handles for introducing a variety of substituents.

Aryl and Heteroaryl Substituents: The introduction of aryl and heteroaryl groups is commonly achieved through standard N-arylation or N-alkylation reactions. For instance, research into orexin receptor antagonists has utilized both 1,9- and this compound cores, indicating the synthesis of derivatives bearing complex aromatic and heteroaromatic moieties. nih.gov While specific synthetic details for the 2,9-isomer are not extensively detailed in readily available literature, general methods such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes are standard industry practices for this type of transformation.

Fluoro-Substituents: Fluorinated substituents can be incorporated to enhance metabolic stability, binding affinity, and membrane permeability. This can be achieved by using fluorinated building blocks during the synthesis of the spirocycle or by direct fluoroalkylation of the nitrogen atoms of the pre-formed this compound core.

Protection and Deprotection Group Chemistry (e.g., Boc-Chemistry)

The presence of two secondary amine functionalities in this compound necessitates the use of protecting groups to achieve selective functionalization. The tert-butoxycarbonyl (Boc) group is the most widely employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

The commercial availability of precursors such as tert-butyl this compound-2-carboxylate underscores the integral role of Boc-chemistry in the synthesis of derivatives of this scaffold.

Protection: The Boc group is typically introduced by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Careful control of stoichiometry can allow for mono-protection, or an excess of the reagent can be used for di-protection.

Deprotection: The removal of the Boc group is a critical step to unmask the amine for further reaction or to yield the final active compound. This is typically accomplished under acidic conditions. Two common and effective methods are:

Trifluoroacetic Acid (TFA): The Boc-protected compound is dissolved in a solvent like DCM and treated with TFA. The reaction is often performed at room temperature and is usually complete within a few hours. commonorganicchemistry.com The volatile byproducts, isobutylene and carbon dioxide, are easily removed along with the solvent and excess acid in vacuo. commonorganicchemistry.com

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, most commonly a 4M solution in 1,4-dioxane, is used. commonorganicchemistry.com This method is highly efficient and often results in the precipitation of the amine hydrochloride salt, which can be isolated by filtration. nih.gov

The choice between TFA and HCl often depends on the stability of other functional groups in the molecule and the desired salt form of the final product.

ReagentTypical ConditionsWork-up
TFA 1:1 mixture of TFA:DCM, Room Temperature, 1-3 hoursEvaporation of solvent and excess acid. May require a basic wash or co-evaporation with a non-polar solvent to remove residual TFA. commonorganicchemistry.com
4M HCl in Dioxane Treatment with the HCl/dioxane solution in a solvent like Dioxane or Methanol, Room Temperature, 1-16 hoursEvaporation of solvent. The resulting hydrochloride salt is often used directly or neutralized with a base. commonorganicchemistry.comsoton.ac.uk

Synthetic Challenges and Optimization Strategies

The synthesis of spirocyclic systems like this compound is not without its challenges. Issues such as steric hindrance, competing side reactions, and slow reaction kinetics can impact the efficiency of the synthesis. Consequently, various strategies have been developed to optimize these reactions.

Addressing Steric Hindrance in Spirocyclization

The formation of the quaternary spirocenter is often the most challenging step in the synthesis. This step involves an intramolecular cyclization where the nucleophile must attack a sterically encumbered electrophilic carbon. The rigid conformation of the piperidine (B6355638) ring precursors can lead to significant steric hindrance, which can disfavor the desired ring-closing reaction. Strategies to overcome this include the use of highly reactive intermediates and carefully chosen reaction conditions that favor the transition state leading to the spirocycle.

Mitigation of Competing Polymerization and Incomplete Ring Closure

During the cyclization step to form the second piperidine ring, intermolecular reactions can compete with the desired intramolecular process. This can lead to the formation of oligomeric or polymeric byproducts instead of the target spirocycle. Incomplete ring closure is another potential issue, leading to the isolation of starting materials or linear intermediates. To mitigate these side reactions, high-dilution conditions are often employed. Running the reaction at very low concentrations of the substrate favors the intramolecular cyclization over intermolecular polymerization.

Enhancement of Reaction Kinetics (e.g., Microwave-Assisted Synthesis)

Conventional heating methods for the synthesis of heterocyclic compounds can often require long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to enhance reaction kinetics. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. nih.govijoer.com For the synthesis of this compound derivatives, microwave heating can be particularly effective for steps such as N-alkylation or cyclization, overcoming kinetic barriers and accelerating the formation of the desired product.

MethodTypical Reaction TimeAdvantages
Conventional Heating Hours to DaysStandard laboratory equipment.
Microwave-Assisted Minutes to HoursRapid reaction rates, improved yields, reduced side products, energy efficient. nih.gov

Utilization of Catalytic Additives (e.g., Lewis Acids)

Lewis acids are frequently used as catalytic additives to promote the key bond-forming reactions in the synthesis of spirocycles. banglajol.inforesearchgate.net In the context of forming the this compound skeleton, a Lewis acid can activate an electrophilic functional group, such as a ketone or an ester, making it more susceptible to nucleophilic attack by the amine during the cyclization step. banglajol.info This catalytic activation lowers the energy barrier for the reaction, allowing it to proceed more efficiently and under milder conditions than would otherwise be possible. Common Lewis acids used in such transformations include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂).

Structural Elucidation and Conformational Analysis of 2,9 Diazaspiro 5.5 Undecane Derivatives

Spectroscopic Characterization Methodologies

The structural elucidation of 2,9-diazaspiro[5.5]undecane derivatives relies heavily on a suite of spectroscopic methodologies. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present. The combination of data from Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry allows for unambiguous confirmation of the chemical structure and provides insights into the conformational behavior of these spirocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of this compound derivatives. soton.ac.uknih.govauremn.org.br It provides precise information regarding the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are often employed to fully assign all proton and carbon signals and to establish through-bond and through-space correlations, which are crucial for determining the molecule's three-dimensional structure. soton.ac.uk

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and environment of hydrogen atoms in a molecule. For derivatives of this compound, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals provide a detailed map of the molecule's structure.

In one study, the structure of a derivative, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, was confirmed using ¹H-NMR. soton.ac.uk The spectra of such derivatives typically show complex multiplets for the aliphatic protons of the two piperidine (B6355638) rings that constitute the spirocyclic system. The protons attached to carbons adjacent to the nitrogen atoms (C1, C3, C8, C10) are expected to appear in a distinct region of the spectrum. The presence of substituents on the nitrogen atoms or the carbon framework significantly influences the chemical shifts of nearby protons. For example, in a benzamide derivative of the core structure, aromatic protons were observed as a series of multiplets in the downfield region (δ 6.68–7.16 ppm). soton.ac.uk

Table 1: Selected ¹H-NMR Data for a this compound Derivative

Compound Description Solvent Chemical Shift (δ) ppm Multiplicity / Coupling Constant (J)
N-(2-hydroxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane derivative Aromatic Protons MeOD 7.16 t, J = 7.9 Hz
Aromatic Protons MeOD 6.78 ddd, J = 7.9, 2.5, 1.1 Hz
Aromatic Protons MeOD 6.73 dt, J = 7.9, 1.1 Hz
Aromatic Protons MeOD 6.68-6.71 m

Data sourced from a study on 3,9-diazaspiro[5.5]undecane-based antagonists. soton.ac.uk

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. soton.ac.ukuzh.ch Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a carbon count and identification of the chemical environment of each carbon.

For this compound derivatives, the ¹³C-NMR spectrum would feature signals for the aliphatic carbons of the piperidine rings, typically in the range of 20-60 ppm. The spiro-carbon (C5), being a quaternary carbon atom at the junction of the two rings, is a key feature and would appear as a single, often less intense, signal. Carbons directly bonded to nitrogen atoms (C1, C3, C8, C10) are deshielded and appear further downfield compared to other aliphatic carbons. The exact chemical shifts are sensitive to the conformation of the rings and the nature of any substituents. researchgate.net

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound Core Structure

Carbon Type Expected Chemical Shift (δ) ppm
Aliphatic CH₂ (not adjacent to N) 20 – 40
Aliphatic CH₂ (adjacent to N) 40 – 60

Note: These are general estimated ranges. Actual values depend on the specific derivative, solvent, and conformation.

Vibrational Spectroscopy (e.g., Infrared (IR) and FT-IR)

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. soton.ac.uk For this compound and its derivatives, IR spectroscopy can confirm the presence of key bonds within the structure.

The spectrum of the parent compound would be characterized by N-H stretching vibrations (for the secondary amine groups), C-H stretching of the aliphatic rings, and C-N stretching vibrations. If the nitrogen atoms are substituted, for example with acyl or alkyl groups, new characteristic absorption bands will appear, such as the strong C=O (amide) stretch around 1630-1680 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional Group Bond Vibration Type Characteristic Absorption (cm⁻¹)
Secondary Amine N-H Stretch 3300 – 3500 (broad)
Aliphatic C-H C-H Stretch 2850 – 3000

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of this compound derivatives, thereby confirming their identity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds like this compound derivatives, which contain basic nitrogen atoms. soton.ac.ukuzh.ch This method typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which is used to determine its elemental formula with high confidence.

In the characterization of a tert-butyl carbamate protected derivative of 3,9-diazaspiro[5.5]undecane, ESI-MS was used to confirm the molecular mass. soton.ac.uk The analysis identified the protonated molecule, providing strong evidence for the successful synthesis of the target compound.

Table 4: ESI-MS Data for a this compound Derivative

Compound Formula Ion Type Calculated m/z Found m/z

Data sourced from a study on 3,9-diazaspiro[5.5]undecane-based antagonists. soton.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the context of this compound derivatives, LC-MS plays a crucial role in analyzing reaction products, identifying impurities, and characterizing new chemical entities.

The process begins with High-Performance Liquid Chromatography (HPLC), which separates the components of a sample based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase. oslomet.no The composition of the mobile phase, often a gradient mixture of solvents like acetonitrile and water with additives like formic acid, is optimized to achieve effective separation of the spirocyclic compounds. oslomet.nomdpi.com

Following separation by LC, the eluted compounds are introduced into the mass spectrometer. The MS component ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly accurate molecular weight information for each separated component. mdpi.com Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation. mdpi.comnih.gov In this technique, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. mdpi.com This fragmentation pattern provides valuable information about the compound's structure, allowing for the characterization of new derivatives and the identification of known compounds within complex mixtures. mdpi.comnih.gov

Table 1: Illustrative Data from LC-MS Analysis
ParameterDescriptionTypical Information Yielded
Retention Time (RT)The time it takes for a compound to travel from the injector to the detector.Helps in the initial identification of compounds by comparison to standards.
Precursor Ion [M+H]⁺The mass-to-charge ratio of the protonated molecular ion.Provides the molecular weight of the compound.
Product Ions (MS/MS)Mass-to-charge ratios of fragments generated from the precursor ion.Reveals structural information and helps confirm the compound's identity.

X-ray Crystallographic Investigations

Single-crystal X-ray diffraction is the gold standard for unambiguously confirming the chemical structure of a novel compound. beilstein-journals.org The technique requires a high-quality single crystal, which, when exposed to an X-ray beam, produces a unique diffraction pattern. rsc.org By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional map of the electron density within the crystal can be generated. rsc.org This map allows for the precise placement of each atom in the molecule, thereby confirming the connectivity and constitution of the this compound framework and its substituents. beilstein-journals.orgresearchgate.net The analysis also reveals fundamental crystallographic data such as the crystal system, space group, and unit cell dimensions. researchgate.net

Table 2: Example Crystallographic Data for a Spirocyclic Compound
ParameterExample ValueSignificance
Crystal SystemTriclinicDescribes the basic geometric shape of the unit cell. researchgate.net
Space GroupP-1Defines the symmetry elements within the unit cell. researchgate.net
a (Å)8.3734Dimensions of the unit cell. researchgate.net
b (Å)12.382
c (Å)12.871
α (°)66.639Angles of the unit cell. researchgate.net
β (°)85.148
γ (°)70.690
Volume (ų)1154.5The volume of the unit cell. researchgate.net

For chiral molecules such as substituted this compound derivatives, X-ray crystallography is a powerful method for determining both relative and absolute stereochemistry. nih.gov Relative configuration refers to the spatial arrangement of different stereogenic centers within a single molecule relative to each other. A routine diffraction experiment provides an unambiguous determination of this relative configuration. nih.gov

Absolute configuration, which describes the precise three-dimensional arrangement of atoms in a chiral molecule, can be determined through the analysis of anomalous dispersion (or resonant scattering) effects. nih.govthieme-connect.de This is particularly effective when the crystal contains atoms heavier than oxygen, though modern techniques have improved the ability to determine the absolute structure of light-atom organic compounds. nih.goved.ac.uk The Flack parameter is a key value derived from the data that indicates whether the determined absolute structure is correct. ed.ac.uk

X-ray diffraction studies provide direct insight into the preferred solid-state conformation of the spirocyclic system. For spiro[5.5]undecane derivatives, which are composed of two six-membered rings joined by a common spiro-carbon atom, the rings typically adopt a stable chair conformation. researchgate.net This is the lowest energy conformation for six-membered rings, minimizing both angle strain and torsional strain. Crystallographic data from various 2,4-diazaspiro[5.5]undecane and 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives confirm that the six-membered heterocyclic rings consistently adopt chair conformations in the crystal structure. researchgate.netresearchgate.net This preference for a double-chair conformation is a fundamental stereochemical feature of the spiro[5.5]undecane skeleton.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.comscielo.org.mx X-ray crystallography allows for the detailed analysis of these interactions by providing precise distances and angles between atoms of neighboring molecules. For this compound derivatives, the nitrogen atoms of the diaza-scaffold can act as both hydrogen bond donors (as N-H) and acceptors. These hydrogen bonds are often the most significant interactions directing the crystal packing. nih.gov In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a crucial role in stabilizing the three-dimensional crystal lattice. researchgate.netrsc.org The comprehensive analysis of these varied interactions is essential for understanding the supramolecular chemistry of these compounds. mdpi.com

In some crystal structures, a molecule or a part of a molecule may not occupy a single, fixed position but instead may be distributed over two or more positions. This phenomenon is known as disorder. In the context of the this compound system, this could manifest as rotational disorder where one of the six-membered rings is rotated relative to the other, or as conformational disorder where a ring might exist in a mixture of conformations (e.g., chair and boat). X-ray diffraction can identify and model this disorder, providing insights into the dynamic behavior of the molecule within the crystal lattice. While specific studies detailing rotational disorder in this compound derivatives are not prominent, the analytical methodology is well-established for characterizing such phenomena in crystalline solids.

Computational Chemistry in Structural and Conformational Studies of this compound Derivatives

Computational chemistry serves as a powerful tool for the structural elucidation and conformational analysis of this compound derivatives, providing insights that complement experimental data. Through various computational methods, it is possible to predict molecular geometries, spectroscopic properties, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely utilized quantum chemical method for determining the optimized molecular structure of this compound derivatives. The geometry optimization process involves finding the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional arrangement.

A common approach for the geometry optimization of these compounds involves the use of the Becke-3-Lee-Yang-Parr (B3LYP) functional combined with the 6-311G(d,p) basis set. nih.govias.ac.in This level of theory has demonstrated good agreement between theoretically predicted and experimentally determined structural parameters from single-crystal X-ray diffraction. nih.gov For instance, in the case of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the calculated bond distances and angles showed a high correlation with experimental X-ray data. ias.ac.in

Table 1: Comparison of Experimental and Calculated Geometric Parameters for a this compound Derivative

Parameter Experimental (X-ray) Calculated (DFT/B3LYP/6-311G(d,p))
Bond Length (Å) Varies by specific bond High correlation with experimental data ias.ac.in
Bond Angle (°) Varies by specific angle High correlation with experimental data ias.ac.in

Note: Specific values are highly dependent on the substituents of the this compound core.

Prediction of Spectroscopic Properties (e.g., Infrared Vibrational Frequencies, NMR Chemical Shifts) using DFT

DFT calculations are also instrumental in predicting the spectroscopic properties of this compound derivatives, which aids in the interpretation of experimental spectra.

Infrared (IR) Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. Calculated IR spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific vibrational modes. For derivatives such as 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, there is a good agreement between the vibrational frequencies predicted by DFT and those observed experimentally. nih.gov

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Fluorinated this compound Derivative

Vibrational Mode Calculated (DFT) Experimental (FT-IR)
C-H stretching Characteristic regions Characteristic regions
C=O stretching Characteristic regions Characteristic regions
C-N stretching Characteristic regions Characteristic regions

Note: The table presents a general comparison. Specific frequency values can be found in detailed spectroscopic studies. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. Studies on derivatives of this compound have shown a strong correlation between the calculated and experimental chemical shifts. nih.govias.ac.in

For example, in the ¹H-NMR spectrum of 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the signals for equatorial and axial protons at specific positions can be clearly assigned based on the DFT calculations. nih.gov

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative

Nucleus Experimental (ppm) Calculated (GIAO/DFT) (ppm)
¹H Varies by proton environment Good correlation with experimental data nih.govias.ac.in

Note: The specific chemical shift values are dependent on the molecular structure and the solvent used in the experimental measurement.

Analysis of Electronic Structure and Charge Distribution (e.g., Natural Bond Orbital (NBO) Method)

The Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure, charge distribution, and intramolecular interactions within a molecule.

NBO calculations performed on this compound derivatives provide insights into the natural atomic charges at different atomic sites and reveal various intramolecular charge transfer (ICT) interactions. ias.ac.ind-nb.info These interactions, such as those between lone pair (LP) orbitals and antibonding (BD*) orbitals, contribute to the stabilization of the molecule.

For instance, in 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, NBO analysis has shown strong electron delocalization from the lone pairs of the nitrogen atoms in the pyrimidinetrione ring to the adjacent carbonyl groups. ias.ac.in This is evidenced by high stabilization energies (E(2)) associated with LP(N) → BD*(C-O) interactions. ias.ac.in Conversely, weaker interactions, such as C-H---O interactions, are characterized by smaller stabilization energies. ias.ac.in The calculated natural atomic charges can also indicate the polarity of the molecule. nih.gov

Table 4: Selected Intramolecular Charge Transfer Interactions and Stabilization Energies from NBO Analysis for a this compound Derivative

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(N) BD*(C=O) High values indicating strong delocalization ias.ac.ind-nb.info

Note: NBO analysis provides a detailed picture of the electronic interactions that govern the structure and reactivity of the molecule.

Reactivity Studies and Mechanistic Investigations of 2,9 Diazaspiro 5.5 Undecane Compounds

Proposed Reaction Mechanisms for Spirocyclic Formation

The construction of the 2,9-diazaspiro[5.5]undecane core is often achieved through multi-step sequences or one-pot multicomponent reactions. A prevalent strategy involves the formation of the spirocyclic system through cyclization reactions. For instance, the synthesis of the 1,9-diazaspiro[5.5]undecane framework can begin with the reaction of piperidine (B6355638) derivatives with carbonyl-containing electrophiles under acidic conditions, where spontaneous ring closure forms the spiro[5.5] system.

One-pot, three-component condensation reactions are also an efficient method for synthesizing derivatives such as diazaspiro[5.5]undecane-1,5,9-triones. A proposed mechanism for the formation of these trione (B1666649) derivatives involves a domino reaction sequence. sid.ir While the exact mechanism has not been definitively established for all variations, a plausible pathway for the synthesis of 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives is initiated by a Knoevenagel condensation. This is followed by a Michael addition and subsequent cyclization. sid.irresearchgate.net

Another powerful method for constructing the diazaspiro[5.5]undecane skeleton is the double Michael addition. This approach is highly efficient for creating diazaspiro derivatives from non-cyclic precursors, often promoted by a base. smolecule.comresearchgate.net For example, the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives can be achieved via a cascade cyclization involving a [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones. researchgate.net

Furthermore, intramolecular spirocyclization of pyridine (B92270) substrates has been shown to be an effective route to 3,9-diazaspiro[5.5]undecanes. smolecule.com The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives can be achieved through a multi-step process starting from N-Boc-piperidone. This involves the formation of an epoxide, followed by thermal ring opening with arylamines, acylation, and finally, an intramolecular cyclization to yield the spirocyclic core. acs.org

Kinetic Studies and Analysis of Substituent Effects on Reaction Rates

Kinetic studies and the analysis of substituent effects provide valuable insights into the reaction mechanisms and the factors governing the rate of formation of this compound derivatives.

In the synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives through a three-component one-pot reaction, the nature of the substituent on the aromatic aldehyde has been observed to influence the reaction speed. researchgate.netsioc-journal.cn Although detailed kinetic data is not extensively reported in all studies, it is a general observation in organic synthesis that electron-donating or electron-withdrawing groups on the reactants can significantly alter reaction rates by modifying the electronic properties of the reacting centers. For the synthesis of diazaspiro[5.5]undecane-1,5,9-trione derivatives, good yields were obtained with aromatic aldehydes bearing either electron-donating or electron-withdrawing substituents, suggesting the reaction conditions are robust. sid.ir

In the context of their application as receptor ligands, variations in substituents at the nitrogen positions of the diazaspiro[5.5]undecane core have been shown to significantly affect biological activity, which is a direct consequence of altered binding kinetics. For example, in studies of 9-benzyl-2,9-diazaspiro[5.5]undecan-5-ol, modifications at position 9 impact receptor binding affinities. Specifically, sulfonyl or acyl groups were found to decrease binding affinity for certain receptors when compared to alkyl substitutions.

Structure-activity relationship (SAR) studies on 1,9-diazaspiro[5.5]undecan-2-ones as acetyl-CoA carboxylase (ACC) inhibitors revealed that the nature of substituents at position 9 influences their inhibitory potency. nih.gov For instance, aroyl substituents containing a bicyclic fused heteroaryl group were investigated, and their effects on ACC inhibition, metabolic stability, and permeability were compared. nih.gov These studies, while focused on biological outcomes, inherently reflect the kinetic interactions between the molecules and their biological targets.

The following table summarizes the observed effects of substituents on the properties of this compound derivatives:

Derivative ClassSubstituent VariationObserved Effect
Diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trionesElectron-donating/withdrawing groups on aromatic aldehydeInfluences reaction speed researchgate.netsioc-journal.cn
9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol AnaloguesSulfonyl or acyl groups vs. alkyl groups at position 9Reduced binding affinity for certain receptors
1,9-Diazaspiro[5.5]undecan-2-one ACC InhibitorsAroyl substituents with bicyclic fused heteroaryl groups at position 9Varied ACC inhibition, metabolic stability, and permeability nih.gov

Comparative Reactivity Analysis of Different Functional Groups and Analogues

The reactivity of this compound compounds is largely dictated by the functional groups appended to the spirocyclic core. The nitrogen atoms within the rings are nucleophilic and can participate in various reactions.

The reactivity of 3-(naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, for example, is characterized by nucleophilic substitution reactions at the nitrogen atoms, allowing for the introduction of diverse functional groups. smolecule.com Furthermore, the spirocyclic nature of this compound facilitates intramolecular cyclization, leading to more complex molecular architectures. smolecule.com

Comparative studies with other diazaspiro compounds have shown that structural modifications can significantly enhance or diminish biological activity against specific targets. For instance, in the case of 9-benzyl-2,9-diazaspiro[5.5]undecan-5-ol analogues, the presence of sulfonyl or acyl groups was found to reduce binding affinity for certain receptors compared to alkyl substitutions. This highlights the sensitivity of the molecule's biological function to the electronic and steric nature of its substituents.

A comparison of different diazaspiro[5.5]undecane analogues reveals the influence of the core structure on their properties and applications:

CompoundCore StructureKey Differences from this compound
2-Methyl-2,9-diazaspiro[5.5]undecane Dihydrochloride Diazaspiro[5.5]Lacks benzyl (B1604629) and hydroxyl groups, smaller molecular size.
Benzyl this compound-2-carboxylate Hydrochloride Diazaspiro[5.5]Contains a benzyl carboxylate ester instead of a hydroxyl group.
1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones 1-Oxa-4,9-diazaspiro[5.5]Contains an oxygen atom in one of the rings, forming a lactam.
6,9-Diazaspiro[4.5]decane-8,10-diones Diazaspiro[4.5]Smaller spiro ring system ([4.5] vs. [5.5]), reducing conformational flexibility.

The hydroxyl group in compounds like 9-benzyl-2,9-diazaspiro[5.5]undecan-5-ol can undergo oxidation to form the corresponding ketone. The presence of a carbonyl group, as seen in 1-oxo-2,9-diazaspiro[5.5]undecane derivatives, introduces its own set of characteristic reactions. vulcanchem.com

Investigations into Rearrangement Reactions within the Spirocyclic Framework

While the this compound framework is generally stable, rearrangement reactions can occur under certain conditions, particularly with key precursors during synthesis. For instance, in the synthesis of 2,7-diazaspiro[4.5]decane, which has a related spirocyclic structure, key precursors have been reported to be prone to rearrangement, and methods to circumvent this issue have been developed. researchgate.net

The synthesis of spirocyclic compounds, in general, can sometimes be complicated by skeletal rearrangements, especially in classical alkylation approaches. smolecule.com However, modern synthetic methods, such as transition metal-catalyzed spiroannulation, can often avoid these unwanted side reactions. smolecule.com

In the context of synthesizing 1-azaspiro[4.5]decane systems, ring-rearrangement metathesis (RRM) has been utilized as a key strategy. researchgate.net This highlights that controlled rearrangement reactions can be a powerful tool for constructing spirocyclic frameworks.

While specific studies detailing rearrangement reactions within the fully formed this compound skeleton are not extensively documented in the provided search results, the potential for such transformations, particularly during synthesis or under harsh reaction conditions, is an important consideration in the chemistry of these compounds. The stability of the spirocyclic core is a key feature that contributes to its utility as a scaffold in medicinal chemistry.

Role of Spiro Linkage and Nitrogen Atoms in Modulating Chemical Reactivity

The spirocyclic nature of this compound, with its central quaternary carbon, imposes significant conformational rigidity upon the molecule. This structural constraint has a profound impact on the chemical reactivity and biological activity of its derivatives. The fixed spatial arrangement of the two piperidine rings influences the orientation of substituents, which in turn affects their interaction with other molecules, including biological receptors.

The nitrogen atoms are key players in the reactivity of the this compound system. Their nucleophilic character allows for a wide range of functionalization reactions, such as alkylation, acylation, and arylation. smolecule.comacs.org This versatility is crucial for the synthesis of libraries of compounds for drug discovery and for fine-tuning the properties of the molecule. For example, in the synthesis of 1,9-diazaspiro[5.5]undecane derivatives, the nitrogen atoms are sites for introducing various substituents to modulate the compound's biological activity. nih.gov

The basicity of the nitrogen atoms also plays a critical role. They can be protonated to form salts, which can improve the solubility and handling of the compounds. Furthermore, the ability of the nitrogen atoms to participate in hydrogen bonding and other non-covalent interactions is fundamental to their function as ligands for biological targets. soton.ac.uk In the context of kinase inhibitors, the basic nitrogen atoms in the diazaspirocyclic scaffold can interact with acidic residues in the ATP-binding pocket of kinases, contributing to the binding affinity and selectivity of the inhibitor. researchgate.net

The interplay between the rigid spirocyclic framework and the reactive nitrogen atoms allows for the creation of molecules with well-defined three-dimensional shapes and specific chemical properties. This makes the this compound scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net

Application of 2,9 Diazaspiro 5.5 Undecane Scaffolds in Advanced Organic Synthesis and Chemical Research

Utilization as Novel Molecular Scaffolds in Synthetic Design

The defining characteristic of the 2,9-diazaspiro[5.5]undecane core is its rigid, pre-organized three-dimensional structure. This feature is highly advantageous in drug design, as it can enhance selectivity for biological targets and improve metabolic stability. smolecule.com By providing a fixed orientation for appended functional groups, the spirocyclic scaffold reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The this compound scaffold has been explored for its capacity to mimic the bioactive conformations of peptides and other small molecules. smolecule.com

In a notable example of its utility, a high-throughput screening of approximately 425,000 compounds identified a molecule with a this compound core as a potent inducer of the Endoplasmic Reticulum Stress Response (ERSR) in glioma cells. plos.orgnih.gov Subsequent investigation revealed that the spirocyclic core itself was essential for this biological activity. plos.org Attempts to replace the this compound core with various acyclic, monocyclic, or fused ring systems led to a significant decrease in potency, underscoring the scaffold's critical role in defining the molecule's function. plos.org Such findings have led to the classification of related diazaspiro[5.5]undecanes as "privileged heterocycles" in drug discovery. nih.gov

Role as Intermediates in the Construction of Complex Organic Molecules

Beyond their direct use as bioactive scaffolds, this compound derivatives serve as crucial intermediates or building blocks in the synthesis of more complex molecular architectures. smolecule.comvulcanchem.com Their structure contains reactive functional groups, specifically the two secondary amine nitrogens, which allow for further chemical transformations and elaboration. vulcanchem.com

Synthetic strategies often involve the initial construction of the diazaspiro core, which is then functionalized in subsequent steps. A typical multi-step synthesis might begin with a precursor like N-Boc-piperidone. acs.org This can be converted to an epoxide intermediate, which then undergoes ring-opening with an amine to build the foundational structure, which is later cyclized to form the spiro-system. acs.org The presence of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for selective reaction at one nitrogen atom while the other remains shielded, providing precise control over the synthetic pathway toward the final, complex target molecule. a2bchem.com

Design and Preparation of Chemical Libraries for Research Purposes

The this compound scaffold is an ideal foundation for the creation of chemical libraries for drug discovery and chemical biology research. A chemical library is a collection of structurally related compounds that are synthesized and screened in parallel to identify molecules with desired biological activities. The scaffold's design, featuring two distinct points for modification (the nitrogen atoms at positions 2 and 9), allows for the systematic generation of a diverse set of analogs. acs.org

Following the discovery of the this compound core as an ERSR inducer, researchers synthesized a focused library of over 150 novel analogs to establish a clear structure-activity relationship (SAR) profile. plos.org This process is central to medicinal chemistry, as it helps to identify which parts of a molecule are critical for its activity and which can be modified to improve properties like potency and selectivity. plos.orgnih.gov These libraries are often prepared using robust and high-yield chemical reactions such as reductive amination or amide bond formation, which are well-suited for parallel synthesis. acs.org This approach enables the rapid exploration of the chemical space around a promising initial hit compound. plos.orgnih.gov

Strategies for Diversification and Further Functionalization of the Spirocyclic Core

The chemical versatility of the this compound core is primarily derived from the reactivity of its two nitrogen atoms. These sites serve as handles for diversification, allowing chemists to introduce a wide array of substituents to probe interactions with biological targets. smolecule.comnih.gov

Key functionalization strategies include:

N-Acylation: Reaction with acid chlorides or activated carboxylic acids to form amides. This is a common method for attaching various aryl and heteroaryl groups.

N-Alkylation and Reductive Amination: Introduction of alkyl groups by reacting the amine with aldehydes or ketones in the presence of a reducing agent. acs.org

Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles to react with suitable electrophiles, enabling the introduction of diverse functional groups. smolecule.com

In the study of ERSR inducers, a detailed SAR was established by modifying the groups attached to the core. plos.org The original hit compound featured a diphenylmethyl group and a 3,5-dimethylisoxazole (B1293586) moiety. The synthesis of numerous analogs allowed researchers to determine the importance of each component for the observed biological effect. plos.org

Table 1: Representative Structure-Activity Relationship (SAR) for this compound Analogs as ERSR Inducers plos.org

Compound/ModificationCore StructureR1 Substituent (at N2)R2 Substituent (at N9)Relative Potency (GRP78 Induction)
Hit Compound (8) This compound3,5-Dimethylisoxazole-4-carbonylDiphenylmethylHigh
Analog ML423 This compound5-Methylisoxazole-3-carbonylDiphenylmethylHigh
Analog 8-10 This compound3,5-Dimethylisoxazole-4-carbonyl(4-Fluorophenyl)(phenyl)methylModerate
Analog 8-16 This compound3,5-Dimethylisoxazole-4-carbonylBenzhydrylLow
Core Replacement Acyclic, Monocyclic, FusedVariedVariedSignificant Loss of Potency

This table is a simplified representation based on findings from Martinez et al. (2016) to illustrate SAR principles.

Exploration in Materials Science Research

While the primary focus of research on diazaspiro[5.5]undecane scaffolds has been in medicinal chemistry, their unique structural properties also suggest potential applications in materials science. arkat-usa.org The rigidity and defined stereochemistry of the spirocyclic system are desirable attributes for the construction of ordered, high-performance materials.

For related diazaspiro isomers, research has indicated their suitability for developing novel functional materials such as:

Molecular Cages and Sensors: The defined structure can be used to create cavities for guest molecule binding.

Catalysts: The nitrogen atoms can coordinate with metal ions, making them potential ligands in catalysis.

Polymers: Incorporation of the rigid spirocyclic unit into polymer backbones can enhance their thermal and mechanical properties, leading to more robust materials.

Although less explored specifically for the this compound isomer, these examples highlight a promising area for future research, extending the utility of this versatile scaffold beyond drug discovery.

Structure Activity Relationship Sar Studies from a Mechanistic and Target Interaction Perspective

Impact of Spirocyclic Core and Substituent Groups on Molecular Interactions

The rigid, bicyclic nature of the diazaspiro[5.5]undecane core serves as a foundational anchor for positioning substituent groups in precise spatial orientations, which is critical for effective interaction with target proteins.

The 2,9-diazaspiro[5.5]undecane spirocyclic core is a key determinant for the biological activity of its derivatives. In studies investigating inducers of the endoplasmic reticulum stress response (ERSR), this spirocyclic core was found to be essential for activity. nih.gov Attempts to replace the this compound nucleus with various other ring systems, including acyclic, monocyclic, bicyclic, and fused rings, led to a significant loss of potency, highlighting the structural importance of the specific spiro-fused piperidine (B6355638) arrangement. nih.gov This suggests that the core's conformational rigidity and the specific geometry it imparts are critical for binding and activating its molecular target, GRP78. nih.gov

While the spirocyclic core is essential, the nature and position of substituent groups are pivotal in defining the potency and selectivity of the compounds. For instance, in a series of this compound derivatives identified as ERSR inducers, a diphenylmethyl group was a key feature of the lead compound (compound 8). nih.gov The SAR of this series was systematically investigated, establishing a clear relationship between the substituents and the observed cytotoxic effects in cancer cell lines. nih.gov Similarly, research on the related 1,9-diazaspiro[5.5]undecane isomer as orexin antagonists showed that the introduction of small substituents, such as methyl groups, on a benzyl (B1604629) moiety could increase inhibitory activity more than tenfold for both OX1R and OX2R receptors. nih.gov

Investigations into Receptor Antagonism and Modulation

Derivatives of the diazaspiro[5.5]undecane scaffold have been extensively studied as receptor antagonists. Notably, significant research has been conducted on the 3,9-diazaspiro[5.5]undecane isomer for its activity at GABAA receptors.

In the development of competitive GABAAR antagonists based on the 3,9-diazaspiro[5.5]undecane framework, the spirocyclic benzamide moiety was identified as a critical structural feature. acs.orgnih.govsoton.ac.uk This component was found to effectively compensate for the conventional acidic moiety typically required for GABAAR ligands, representing a key innovation for this class of compounds. acs.orgnih.govsoton.ac.uk Compounds such as 2027 and 018, which incorporate this feature, have been reported as potent competitive antagonists at the GABAAR. acs.orgnih.govsoton.ac.uk

Receptor selectivity is a crucial aspect of drug design, and diazaspiro[5.5]undecane derivatives have shown promising profiles. In the 3,9-diazaspiro[5.5]undecane series, the structurally simplified m-methylphenyl analog, known as 1e, demonstrated superior selectivity for the extrasynaptic α4βδ GABAAR subtype over the α1- and α2-containing subtypes when compared to the parent compounds 2027 and 018. acs.orgnih.govsoton.ac.uk This analog exhibited a high binding affinity in the nanomolar range (Ki = 180 nM). acs.orgnih.govsoton.ac.uk

Further selectivity profiling of analog 1e was conducted against a panel of other human receptors and the enzyme GABA-transaminase (GABA-T). The results indicated a favorable selectivity profile, with little to no significant binding or inhibitory activity at the tested off-target sites. soton.ac.uk

Selectivity Profile of Compound 1e (50 µM)
Target% Inhibition
nAChR α7-1
nAChR α4β262
5-HT1B16
5-HT2B42
5-HT368
5-HT7-12
GABA-T (rat)0

Data sourced from a single representative experiment with duplicate measurements. soton.ac.uk

Enzyme Inhibition and Modulatory Studies

The diazaspiro[5.5]undecane scaffold has also been explored for its potential in enzyme inhibition. While the primary focus for the 2,9- and 3,9-isomers has often been on receptor interactions, studies on the related 1,9-isomer reveal the scaffold's versatility. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov In these studies, a general trend was observed where good inhibition of the ACC1 isoform was linked to good inhibition of ACC2. nih.gov

Furthermore, other studies on the 1,9-diazaspiro[5.5]undecane core have identified compounds with inhibitory activity against aldosterone synthase (CYP11B2). nih.gov In the context of the 3,9-isomer, compound 1e was specifically tested for activity against the enzyme GABA-transaminase (GABA-T) and was found to have no inhibitory effect, which further supports its selectivity as a GABAAR antagonist. soton.ac.uk

Mechanistic Studies on Cellular Pathway Modulation in Research Models

Recent research has illuminated the capacity of this compound derivatives to modulate critical cellular pathways, particularly those involved in cellular stress and calcium homeostasis. These studies have been instrumental in elucidating the molecular mechanisms that underpin the biological activities of this class of compounds.

Endoplasmic Reticulum Stress Response (ERSR) Induction and Profiling in Cellular Models

Derivatives of this compound have been identified as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR), a cellular signaling network activated by perturbations in the protein folding capacity of the endoplasmic reticulum (ER). Current time information in New York, NY, US.nih.gov The ER plays a crucial role in protein synthesis and folding, as well as in calcium signaling. Current time information in New York, NY, US.nih.gov An accumulation of unfolded or misfolded proteins in the ER lumen triggers the ERSR, which aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

In a landmark high-throughput screening of approximately 425,000 compounds, a compound featuring the this compound core was identified as a novel activator of the ERSR. Current time information in New York, NY, US.nih.gov The study utilized a quantitative high-throughput screen (qHTS) employing a GRP78 biosensor in glioma cells. Current time information in New York, NY, US.nih.gov GRP78, also known as BiP (Binding immunoglobulin protein), is a key molecular chaperone in the ER, and its activation is a hallmark of the ERSR. The this compound-containing compound demonstrated the ability to activate this GRP78 biosensor, indicating its role in initiating the ERSR cascade. Current time information in New York, NY, US.nih.gov

Further structure-activity relationship investigations revealed the critical importance of the this compound spirocyclic core for the observed ERSR activity. Attempts to replace this core with various acyclic, monocyclic, bicyclic, or fused ring systems resulted in a significant decrease in potency in the GRP78-luciferase assay, underscoring the structural necessity of the spirocyclic framework. Current time information in New York, NY, US. Additionally, a diphenylmethyl group attached to the core was found to be essential for the induction of the GRP78 reporter activation, as any structural modifications to this group led to a complete loss of potency. Current time information in New York, NY, US.

Table 1: Effect of Core Structure Modification on ERSR Induction
Core StructureRelative Potency in GRP78-Luciferase Assay
This compoundActive
Acyclic AnaloguesSignificantly Reduced Potency
Monocyclic AnaloguesSignificantly Reduced Potency
Bicyclic/Fused Ring AnaloguesSignificantly Reduced Potency
Data synthesized from Martinez et al. (2016). Current time information in New York, NY, US.

Depletion of Intracellular Ca2+ Stores in Research Models

The induction of ERSR by this compound derivatives is mechanistically linked to their ability to disrupt intracellular calcium (Ca2+) homeostasis. Current time information in New York, NY, US.nih.gov The ER is the primary intracellular storage site for Ca2+, and its depletion is a known trigger for ER stress.

To investigate this mechanism, a Ca2+ mobilization assay was employed using the fluorescent reporter Fluo-8. Current time information in New York, NY, US. This assay measures changes in cytosolic Ca2+ concentrations. The study found that the this compound-based compound depletes intracellular Ca2+ stores, leading to an increase in cytosolic Ca2+. Current time information in New York, NY, US.nih.gov This effect is similar to that of thapsigargin, a known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which also leads to an increase in cytosolic Ca2+ by blocking its reuptake into the ER. Current time information in New York, NY, US. This depletion of ER Ca2+ stores is a key event that precedes and triggers the activation of the ERSR pathway by these compounds.

Table 2: Mechanistic Profile of a this compound Derivative
Cellular EffectExperimental ObservationAssay Used
ERSR InductionActivation of GRP78 biosensorGRP78-luciferase assay
Intracellular Ca2+ HomeostasisDepletion of intracellular Ca2+ storesCa2+ mobilization assay with Fluo-8
Data synthesized from Martinez et al. (2016). Current time information in New York, NY, US.nih.gov

Computational Approaches in Structure-Activity Relationship Analysis

While systematic experimental SAR studies have been crucial in identifying the key structural features of this compound derivatives required for ERSR induction, the application of computational approaches to further refine these relationships is an area of ongoing development. The reviewed literature, which primarily focuses on the initial discovery and experimental characterization, does not detail specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking, for this compound class in the context of ERSR induction via calcium depletion.

However, the established SAR provides a solid foundation for future in silico studies. Computational methods that could be applied to this class of compounds include:

Pharmacophore Modeling: To define the three-dimensional arrangement of essential chemical features responsible for the observed biological activity. The necessity of the spirocyclic core and the diphenylmethyl group would be key components of such a model.

Molecular Docking: To predict the binding orientation and affinity of the this compound derivatives to potential protein targets involved in calcium homeostasis, such as the SERCA pump or other ion channels, although the direct target remains to be identified.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural properties of the compounds with their ERSR-inducing activity. These models could then be used to predict the activity of novel, untested derivatives.

Such computational analyses would be invaluable for guiding the rational design of new this compound analogues with improved potency and selectivity as modulators of the ERSR pathway.

Q & A

Basic: What are the standard synthetic protocols for 2,9-Diazaspiro[5.5]undecane derivatives, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound derivatives often employs three-component condensation reactions . For example, coupling aromatic substrates (e.g., trimethoxybenzene) with aldehydes (e.g., isobutyraldehyde) and nitriles in the presence of concentrated sulfuric acid can yield spirocyclic structures . Key optimization strategies include:

  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) promote cyclization.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
  • Substituent effects : Electron-donating groups on aromatic rings enhance reaction rates .
    Characterization via TLC, IR, and NMR is critical to confirm product purity and structural integrity .

Advanced: How can computational methods predict the reactivity and stereochemical outcomes of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations are pivotal for predicting reactivity and stereoselectivity. For instance:

  • DFT calculations can model transition states to explain regioselectivity in spirocyclic formations .
  • Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding functionalization strategies .
  • Software tools : Platforms like ACD/Labs Percepta enable property prediction (e.g., logP, solubility) based on molecular descriptors .
    Validation involves correlating computational results with experimental data (e.g., X-ray crystallography) to refine models .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:
A multi-technique approach is required:

  • ¹H/¹³C NMR : Assigns proton environments and confirms spiro junction geometry. For example, distinct splitting patterns for equatorial vs. axial protons .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches in dione derivatives) .
  • X-ray crystallography : Resolves absolute configuration and bond angles, critical for validating computational models .
  • Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data arising from different synthetic routes?

Methodological Answer:
Contradictions often stem from conformational flexibility or solvent effects . To address this:

Comparative analysis : Cross-validate NMR data across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts .

Dynamic NMR : Detect rotational barriers in spiro systems by variable-temperature studies .

Crystallographic vs. solution data : Compare X-ray structures with NOESY/ROESY NMR to assess conformational equilibria .

Statistical validation : Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Basic: What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., aldehydes) .
  • Storage : Store derivatives at -20°C in airtight, light-resistant containers to prevent degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can factorial design optimize the synthesis of this compound derivatives?

Methodological Answer:
Full factorial design evaluates multiple variables simultaneously:

  • Factors : Catalyst concentration, temperature, and reaction time.
  • Response variables : Yield, purity, and enantiomeric excess (ee).
    Example design for a 2³ experiment:
FactorLow LevelHigh Level
Catalyst (mol%)510
Temperature (°C)6080
Time (h)1224

Analysis : ANOVA identifies significant factors (e.g., temperature dominates yield). Response surface methodology (RSM) pinpoints optimal conditions .

Advanced: What strategies validate the biological activity of this compound-based compounds?

Methodological Answer:

  • High-throughput screening (HTS) : Test libraries against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Dose-response curves : Calculate IC₅₀ values to quantify potency.
  • Off-target profiling : Use panels (e.g., Eurofins CEREP) to assess selectivity .
  • In vivo models : Zebrafish or murine models evaluate pharmacokinetics and toxicity .

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